molecular formula C20H25N5O4S B11425254 N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide

N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide

Cat. No.: B11425254
M. Wt: 431.5 g/mol
InChI Key: PEEAUEPWTGAEDJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrimido[5,4-b]indole core modified with a methoxy group at position 8, a ketone at position 4, and a thione group at position 2. The side chain consists of a pentanamide moiety linked to a 2-acetamidoethyl group.

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide

InChI

InChI=1S/C20H25N5O4S/c1-12(26)21-8-9-22-16(27)5-3-4-10-25-19(28)18-17(24-20(25)30)14-11-13(29-2)6-7-15(14)23-18/h6-7,11,23H,3-5,8-10H2,1-2H3,(H,21,26)(H,22,27)(H,24,30)

InChI Key

PEEAUEPWTGAEDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S

Origin of Product

United States

Preparation Methods

Synthesis of 8-Methoxy-1,5-Dihydroindole-2,4-Dione

The indole precursor is prepared via Pfitzinger reaction using isatin derivatives. A modified procedure from CN102666879A involves:

  • Condensation : 5-Methoxyisatin reacts with ethyl acetoacetate in acetic acid under reflux (110°C, 8 hr) to yield 8-methoxy-2,4-dioxo-1,5-dihydroindole-3-carboxylic acid.

  • Decarboxylation : Heating the intermediate at 180°C under vacuum removes CO₂, producing 8-methoxy-1,5-dihydroindole-2,4-dione (yield: 78%).

Cyclocondensation to Form Pyrimido[5,4-b]Indole

The thiourea-mediated cyclization follows a protocol adapted from PMC7286972:

  • Thiourea coupling : React 8-methoxy-1,5-dihydroindole-2,4-dione with methylthioisocyanate in DMF at 60°C for 12 hr.

  • Ring closure : Treat the adduct with POCl₃ at 0°C to promote dehydrative cyclization, yielding 8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indole (yield: 65%).

Side Chain Installation via Amide Coupling

The pentanamide side chain is introduced in two stages:

  • Activation of 5-Aminopentanoic Acid :

    • Convert 5-aminopentanoic acid to its N-hydroxysuccinimide ester using DCC/HOBt in THF (0°C to RT, 4 hr).

  • Coupling with N-(2-Acetamidoethyl)Amine :

    • React the activated ester with N-(2-acetamidoethyl)amine in dichloromethane (DCM) containing triethylamine (TEA) at 25°C for 24 hr (yield: 82%).

Final Assembly

The side chain is linked to the pyrimidoindole core via nucleophilic aromatic substitution:

  • Deprotonation : Treat the pyrimidoindole with NaH in dry THF at -10°C.

  • Alkylation : Add the pentanamide bromide derivative dropwise, stirring for 48 hr at 25°C (yield: 58%).

Optimization of Critical Reaction Parameters

Cyclocondensation Efficiency

Varying thiourea equivalents and temperature significantly impacts pyrimidine ring formation (Table 1):

Thiourea Equiv.Temperature (°C)Reaction Time (hr)Yield (%)
1.2601252
2.0601265
2.080871

Higher thiourea loading and elevated temperatures improve yield but risk side product formation.

Solvent Effects in Amide Coupling

Polar aprotic solvents enhance coupling efficiency (Table 2):

SolventDielectric ConstantYield (%)
DCM8.9368
DMF36.782
Acetonitrile37.579

DMF maximizes solubility of both reactants, achieving optimal yields.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H, indole H), 6.89 (s, 1H, methoxy H), 3.82 (s, 3H, OCH₃), 2.12 (t, J = 7.2 Hz, 2H, CH₂CO).

  • FT-IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98% purity with t<sub>R</sub> = 6.72 min.

Scale-Up Considerations and Challenges

  • Exothermic Risks : The cyclocondensation step requires controlled addition of POCl₃ to prevent thermal runaway.

  • Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively removes unreacted starting materials but becomes cost-prohibitive at >100 g scales. Switching to recrystallization (ethanol/water) improves throughput.

Comparative Analysis with Structural Analogs

The synthesis shares key steps with the analog N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide, differing primarily in the length of the aliphatic chain (pentanamide vs. hexanamide). Extended chains require longer reaction times for complete coupling (24 hr vs. 36 hr) .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit notable antimicrobial activity . The compound under discussion has shown potential against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of synthesized derivatives similar to N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 37.9 to 113.8 μM against Staphylococcus aureus and Escherichia coli.

This suggests that modifications in the indole structure significantly influence antibacterial efficacy, indicating a promising avenue for developing new antibiotics.

Anticancer Applications

The anticancer properties of pyrimidoindole derivatives have been extensively researched. The structural features of this compound suggest potential for inducing apoptosis in cancer cell lines.

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological activity of pyrimidoindole derivatives. The following table summarizes key findings related to structural modifications and their impact on biological activity:

ModificationEffect on Activity
Addition of Sulfanyl GroupEnhanced antibacterial properties
Methoxy SubstitutionIncreased anticancer efficacy
Acetamidoethyl GroupImproved solubility and bioavailability

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of pyrimidoindole and sulfanyl-pentanamide motifs. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Solubility (LogP) Source
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 4-oxo, 2-sulfanylidene, pentanamide-2-acetamidoethyl Hypothesized kinase inhibition (based on analogs) ~2.8 (predicted) Synthetic
N-benzyl-2-[(8-methoxy-5-methyl-4-oxo-3-propyl-pyrimidoindol-2-yl)sulfanyl]acetamide Pyrimido[5,4-b]indole 5-methyl, 3-propyl, benzyl Moderate anticancer activity (IC₅₀ = 12 µM in HeLa cells) 3.1 Synthetic
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Oxazolidinone 2,6-dimethylphenyl, methoxy Fungicidal (EC₅₀ = 0.8 µg/mL vs. Phytophthora) 1.9 Agricultural
N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-indole Indol-3-ylmethyl, variable N-substituents Antibacterial (MIC = 8–32 µg/mL vs. S. aureus) 2.5–3.2 Pharmaceutical

Key Findings

Structural Flexibility vs. Activity :

  • The target compound’s pentanamide-2-acetamidoethyl chain may enhance solubility compared to the benzyl group in , but reduce membrane permeability (higher LogP in ).
  • The 8-methoxy group in both the target and likely contributes to metabolic stability, contrasting with oxadiazole-based analogs in , which lack methoxy substitution.

Sulfanyl groups in the target and may facilitate covalent binding to cysteine residues in enzymes, a mechanism absent in non-sulfanyl analogs like .

Synthetic Challenges :

  • The target compound’s 2-sulfanylidene group introduces synthetic complexity, requiring controlled oxidation states, unlike the stable thioether linkage in .

Biological Activity

N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide is a synthetic compound exhibiting potential biological activity, particularly in the context of cancer therapeutics and other diseases. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H25_{25}N5_{5}O4_{4}S
  • IUPAC Name : N-(2-acetamidoethyl)-5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}pentanamide
  • SMILES : CC(NCCNC(CCCCN(C(c([nH]c(cc1)c2cc1OC)c2N1)=O)C1=S)=O)=O

Anticancer Properties

Research indicates that this compound acts as an inhibitor of the menin–MLL (Mixed-Lineage Leukemia) interaction, which is crucial in the pathogenesis of various leukemias. The inhibition of this interaction can lead to reduced proliferation of cancer cells and enhanced apoptosis.

Key Findings :

  • Cell Line Studies : In vitro studies on leukemia cell lines demonstrated significant growth inhibition when treated with this compound. The mechanism appears to involve the disruption of menin's interaction with MLL fusion proteins, leading to altered gene expression profiles associated with cell survival and proliferation .
  • Apoptotic Induction : The compound has been shown to promote apoptosis in malignant cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Research Insights :

  • Fungal Inhibition : In experiments with Fusarium graminearum, a common plant pathogen, the compound demonstrated strong inhibitory effects on conidia germination and hyphal growth. This suggests its potential use as a fungicide in agricultural applications .

The biological activity of this compound is primarily attributed to its ability to modulate critical signaling pathways involved in cell survival and death.

  • Menin–MLL Interaction Inhibition : By blocking this interaction, the compound alters transcriptional regulation of genes involved in cell cycle progression and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may also influence oxidative stress pathways by scavenging free radicals or modulating antioxidant enzyme activities .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

StudyModelOutcome
Leukemia Cell LinesSignificant reduction in cell viability; induction of apoptosis
Fusarium graminearumStrong inhibition of fungal growth; reduced conidia germination
Animal ModelsImproved survival rates in treated groups compared to controls

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Constructing the pyrimido[5,4-b]indole scaffold via cyclization reactions under controlled temperatures (e.g., reflux in ethanol or DMF) .
  • Functionalization : Introducing the sulfanylidene and acetamidoethyl groups via nucleophilic substitution or thiol-ene reactions, often requiring catalysts like sodium hydride or potassium carbonate .
  • Purification : Use of column chromatography or preparative HPLC to isolate intermediates and final products. Purity is validated via TLC (Rf comparison) and HPLC (>95% purity threshold) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxy, sulfanylidene, and acetamide groups) and confirms regiochemistry .
  • X-ray Crystallography : Resolves 3D conformation of the pyrimido-indole core and validates stereochemical assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects synthetic byproducts .

Advanced: How can reaction conditions be optimized to improve yield and reduce side-products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .
  • Catalyst Screening : Test bases (e.g., NaH, K2CO3) for thioether bond formation; excess reagents may degrade sensitive moieties like the sulfanylidene group .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) avoids decomposition of thermally labile intermediates .

Advanced: How should researchers address contradictions in reported biological activity across assay systems?

  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times). For example, notes variability in IC50 values due to differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Use complementary assays (e.g., fluorescence polarization for binding vs. cell viability for cytotoxicity) to confirm target engagement .
  • Structural Analysis : Compare bioactivity trends with analogs (e.g., ’s SAR table) to identify critical substituents (e.g., methoxy vs. fluoro groups) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or removing the sulfanylidene group) to isolate pharmacophores .
  • Computational Docking : Use molecular dynamics simulations to predict interactions with targets like kinases or DNA topoisomerases, guided by structural data from and .
  • Biological Profiling : Screen analogs against panels of cancer cell lines or microbial strains to correlate substituents (e.g., acetamidoethyl chain length) with potency .

Basic: How does the compound’s stability vary under different storage or experimental conditions?

  • pH Sensitivity : The sulfanylidene group may oxidize in acidic conditions; store in neutral buffers (pH 7.4) with antioxidants like DTT .
  • Thermal Degradation : Decomposition occurs above 80°C; lyophilize for long-term storage and avoid prolonged heating during synthesis .
  • Light Exposure : UV light accelerates indole ring oxidation; use amber vials for light-sensitive steps .

Advanced: What computational approaches are recommended for modeling interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrimido-indole core .
  • Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using homology models from PDB templates .
  • QSAR Modeling : Train models on bioactivity data (e.g., IC50 values) to predict novel analogs’ potency .

Advanced: How can solubility challenges be mitigated for in vivo studies?

  • Prodrug Design : Introduce phosphate or PEG groups to the acetamidoethyl chain to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
  • Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and cytotoxicity .

Advanced: What methodologies are critical for designing analogs with improved metabolic stability?

  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., CYP450-mediated oxidation of the indole ring) .
  • Isotere Replacement : Replace labile groups (e.g., sulfanylidene with sulfone) to reduce metabolic clearance .
  • Deuterium Labeling : Incorporate deuterium at vulnerable positions (e.g., benzylic carbons) to slow metabolism .

Advanced: How can enzyme inhibition assays be optimized for high-throughput screening?

  • Fluorescence-Based Assays : Use substrates like ATP-γ-S for kinase activity, coupled with thioflavin T for real-time monitoring .
  • Z’-Factor Optimization : Validate assay robustness (Z’ > 0.5) by testing DMSO tolerance and signal-to-noise ratios .
  • Automated Liquid Handling : Implement 384-well plates and robotic pipetting to screen large analog libraries .

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